molecular formula C26H26N2O3 B13806931 Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-

Acetamide,N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-

Cat. No.: B13806931
M. Wt: 414.5 g/mol
InChI Key: UVECGUAAPUNFMC-UHFFFAOYSA-N
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Description

The compound Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- is a structurally complex molecule featuring:

  • A benzoxazole moiety linked to the acetamide nitrogen via a 2-methylphenyl group.
  • A phenoxyacetamide backbone substituted with a 5-methyl-2-isopropyl group.

The phenoxyacetamide scaffold is common in anti-inflammatory and analgesic agents, where substituents like isopropyl and methyl groups modulate lipophilicity and target binding .

Properties

Molecular Formula

C26H26N2O3

Molecular Weight

414.5 g/mol

IUPAC Name

N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(5-methyl-2-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C26H26N2O3/c1-16(2)19-13-12-17(3)14-24(19)30-15-25(29)27-21-10-7-8-20(18(21)4)26-28-22-9-5-6-11-23(22)31-26/h5-14,16H,15H2,1-4H3,(H,27,29)

InChI Key

UVECGUAAPUNFMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=CC(=C2C)C3=NC4=CC=CC=C4O3

Origin of Product

United States

Preparation Methods

Synthetic Preparation Methods

General Synthetic Strategy

The synthesis of Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- typically involves:

  • Construction of the benzoxazole ring system via cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative.
  • Functionalization of the 2-methylphenyl group to introduce the acetamide linkage.
  • Introduction of the 5-methyl-2-(isopropyl)phenoxy moiety through nucleophilic substitution or coupling reactions.

This multi-step approach requires careful control of reaction parameters such as temperature, solvent, catalysts, and purification techniques to maximize yield and maintain structural integrity.

Key Reaction Steps

Benzoxazole Ring Formation
  • Starting from an o-aminophenol derivative, cyclization with a suitable carboxylic acid derivative (e.g., acid chloride or ester) under acidic or dehydrating conditions forms the benzoxazole core.
  • Typical conditions include refluxing in polar aprotic solvents like dimethylformamide (DMF) or acetic acid, sometimes using catalysts or dehydrating agents to promote ring closure.
Attachment of the Phenoxy Substituent
  • The 5-methyl-2-(isopropyl)phenoxy group is introduced via nucleophilic aromatic substitution or etherification.
  • This can involve reacting the acetamide intermediate with 5-methyl-2-(isopropyl)phenol or its derivatives in the presence of bases like potassium carbonate or cesium carbonate.
  • Solvents such as methyl ethyl ketone (MEK) or dimethyl sulfoxide (DMSO) are commonly used.
  • Reaction temperature is controlled, often at room temperature or slightly elevated, to optimize conversion.

Optimization and Industrial Considerations

  • Reaction yields can be improved by stepwise addition of reagents, monitoring via high-performance liquid chromatography (HPLC), and adjusting stoichiometry.
  • Purification steps include crystallization from solvents like isopropanol or chromatographic techniques.
  • Industrial synthesis may incorporate continuous flow reactors to enhance scalability and reproducibility.
  • Environmentally friendly solvents and reagents are preferred to reduce hazardous waste.

Analytical Characterization and Reaction Monitoring

Analytical Techniques

Technique Purpose Typical Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation and substituent positioning 1H NMR: aromatic protons, methyl and isopropyl signals; 13C NMR: carbon environments
Mass Spectrometry (MS) Molecular weight verification Molecular ion peak consistent with formula (~430.5 g/mol)
High-Performance Liquid Chromatography (HPLC) Purity assessment and reaction monitoring Purity >95% achievable; retention times confirm product identity
Infrared Spectroscopy (IR) Functional group identification Amide carbonyl stretch (~1650 cm^-1), aromatic C-H bands

Reaction Monitoring

  • HPLC is used to monitor conversion rates during key steps, for example, confirming complete acylation or etherification.
  • TLC (Thin Layer Chromatography) provides rapid qualitative assessment.
  • Yields reported in literature for similar phenoxy acetamide derivatives range from 70% to 85% after purification.

Data Table: Summary of Typical Preparation Conditions

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Benzoxazole ring formation o-Aminophenol + carboxylic acid derivative DMF or Acetic Acid Reflux (~100-120°C) 75-80 Catalyst or dehydrating agent may be used
Acetamide bond formation Acetyl chloride or acetic anhydride + DCC/DMAP Dichloromethane or DMF 0-25°C to RT 80-85 Inert atmosphere recommended
Phenoxy group introduction 5-Methyl-2-(isopropyl)phenol + base (K2CO3) MEK or DMSO RT to 50°C 70-80 Stirring overnight improves conversion
Purification Crystallization or chromatography Isopropanol or Ethyl Acetate Ambient - Ensures >95% purity

Research Discoveries and Notes

  • The benzoxazole moiety is crucial for biological activity, often participating in enzyme binding due to its planar heterocyclic structure.
  • The acetamide linkage provides stability and potential hydrogen bonding sites, enhancing receptor interaction.
  • The 5-methyl-2-(isopropyl)phenoxy substituent increases lipophilicity, improving membrane permeability and biological availability.
  • Research indicates that optimizing the base and solvent in the phenoxy substitution step significantly affects yield and purity.
  • Use of coupling reagents like DCC and catalysts such as DMAP is essential for high-yield acetamide formation.
  • Reaction conditions such as temperature and solvent polarity must be finely tuned to avoid side reactions like hydrolysis or over-oxidation.

The preparation of Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- involves a multi-step synthetic route combining benzoxazole ring formation, acetamide bond creation, and phenoxy group introduction. Careful selection of reagents, solvents, and reaction conditions, along with rigorous analytical characterization, ensures high yield and purity of the final compound.

This compound’s unique structural features and synthetic complexity necessitate a professional and methodical approach, supported by extensive literature and experimental data. The outlined preparation methods reflect current best practices in synthetic organic chemistry for this class of biologically relevant molecules.

Chemical Reactions Analysis

Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for synthesizing more complex molecules In biology, it may be used in studies involving enzyme interactions and protein bindingIndustrially, it can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- involves its interaction with specific molecular targets and pathways. The benzoxazole ring and phenoxy group play crucial roles in its binding affinity and activity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Benzoxazole/Benzothiazole Moieties

  • N-(4-(5-Chlorobenzoxazol-2-yl)Phenyl)Acetamide Derivatives (): These compounds share the benzoxazole-phenyl-acetamide framework but lack the phenoxy substituent. Their synthesis involves chloroacetylation and amine coupling, similar to methods used for the target compound .
  • N-(6-Trifluoromethylbenzothiazole-2-yl)Phenylacetamide ():
    Replacing benzoxazole with benzothiazole introduces electron-withdrawing trifluoromethyl groups, enhancing metabolic stability. Benzothiazoles are often used in kinase inhibitors, suggesting the target compound’s benzoxazole may offer distinct electronic profiles for binding .

Phenoxyacetamide Derivatives with Anti-Inflammatory Activity

  • Substituted Phenoxyacetamides (): Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide exhibit anti-inflammatory and analgesic properties.
  • N,N-Diphenylacetamide-Chalcone Hybrids (): These derivatives incorporate acryloylphenoxy groups, enhancing π-π stacking with targets like cyclooxygenase. The target compound’s isopropyl group may provide similar hydrophobic interactions but with reduced conformational flexibility .

Thiazolidine and Thiazolidinone Derivatives ()

  • (Z)-N-(3-Chlorophenyl)-2-(4-((3-(Methoxymethyl)-2,4-Dioxothiazolidin-5-ylidene)Methyl)Phenoxy)Acetamide: This thiazolidinone derivative inhibits NO production (IC50 = 45.6 µM) via iNOS suppression.

Hybrid Molecules with H2S Donors ()

  • Betaxolol–ADTOH (Compound 2b): Combines a β-blocker with a dithiolethione H2S donor. While the target compound lacks H2S-release capacity, its phenoxyacetamide structure could synergize with anti-glaucoma mechanisms, analogous to betaxolol hybrids .

Pharmacological and Physicochemical Properties

Activity Profiles

  • Anti-Inflammatory Potential: Compared to thiazolidinones (IC50 = 8.66–45.6 µM for iNOS inhibition), the target compound’s benzoxazole-phenoxyacetamide hybrid may offer dual inhibition of COX and iNOS, though experimental validation is needed .
  • Cytotoxicity : Analogues like N-(4-hydroxyphenethyl)acetamide () show moderate cytotoxicity (43% mortality at 0.1 mg/mL). The target’s lipophilic substituents (isopropyl, methyl) may enhance cellular uptake and potency .

Physicochemical Properties

  • Lipophilicity: The 5-methyl-2-isopropylphenoxy group increases logP compared to simpler phenoxy derivatives (e.g., ’s logP ~1.332), favoring blood-brain barrier penetration .
  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods in (chloroacetylation, amine coupling) and (chalcone reactions), with yields influenced by steric hindrance from the 2-methylphenyl group .

Biological Activity

Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- (CAS No. 590395-98-5) is a complex organic compound with significant potential in biological applications. Its unique structure, which includes a benzoxazole moiety, enhances its interaction with various biological targets, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

The molecular formula of the compound is C26H26N2O3C_{26}H_{26}N_{2}O_{3}, with a molecular weight of approximately 414.5 g/mol. The presence of functional groups such as benzoxazole and phenoxy contributes to its biological activity.

Property Value
Molecular FormulaC26H26N2O3
Molecular Weight414.5 g/mol
CAS Number590395-98-5

Biological Activity Overview

Research indicates that Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]- exhibits notable biological activities, including:

  • Enzyme Modulation : The compound has been shown to influence enzyme activities, which can affect various metabolic pathways.
  • Receptor Interactions : It engages with specific receptors, suggesting potential therapeutic applications in treating neurological disorders and other conditions influenced by enzyme activity.
  • Antimicrobial Properties : Some studies have indicated antibacterial and antifungal activities against specific pathogens.

The biological activity of the compound is largely attributed to its structural features that allow for effective binding to biological targets. The benzoxazole ring is known for its ability to participate in electrophilic aromatic substitutions, while the acetamide group may undergo hydrolysis and acylation reactions.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study on related benzoxazole derivatives indicated that compounds with similar structures exhibited selective antibacterial activity against Gram-positive bacteria like Bacillus subtilis and antifungal properties against Candida albicans .
    • Table 1 summarizes the Minimum Inhibitory Concentrations (MIC) for selected derivatives, highlighting their varying efficacy.
    Compound Target Pathogen MIC (µg/mL)
    Compound ABacillus subtilis50
    Compound BCandida albicans25
    Compound CEscherichia coli>100
  • Cytotoxicity Studies :
    • Research has shown that certain benzoxazole derivatives exhibit cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal cancer). The structure–activity relationship (SAR) analysis suggests that modifications in substituents significantly impact cytotoxicity .
  • Therapeutic Potential :
    • The compound's ability to modulate signaling pathways indicates its potential as a pharmacological agent. For instance, it could be explored for its effects on neurological disorders due to its receptor interaction capabilities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Acetamide, N-[3-(2-benzoxazolyl)-2-methylphenyl]-2-[5-methyl-2-(isopropyl)phenoxy]-, and how can reaction conditions be optimized?

  • Methodology :

  • Stepwise synthesis : Begin with the formation of the benzoxazole ring via cyclization of 2-aminophenol derivatives with carboxylic acids under dehydrating conditions (e.g., using POCl₃ or PPA) .
  • Coupling reactions : Introduce the acetamide group via nucleophilic substitution or amidation reactions. For example, use activated esters (e.g., NHS esters) or coupling agents like EDCI/HOBt to link the phenoxy and benzoxazolyl moieties .
  • Optimization : Employ Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and catalyst loading. Use response surface methodology (RSM) to identify optimal conditions for yield and purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical workflow :

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify substituent positions and detect impurities (e.g., residual solvents or unreacted intermediates) .
  • Mass spectrometry (HRMS) : Confirm molecular weight and isotopic patterns .
  • HPLC : Employ reverse-phase chromatography with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) and monitor degradation products .

Advanced Research Questions

Q. What strategies can resolve contradictions in biological activity data for structurally similar acetamide derivatives?

  • Case study : If conflicting SAR data arise (e.g., variable IC₅₀ values in enzyme assays):

  • Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., buffer pH, incubation time) and compound solubility .
  • Molecular docking : Use software like AutoDock Vina to model interactions between the compound and target proteins. Identify key residues (e.g., hydrogen bonding with benzoxazole nitrogen) that may explain variability .
  • Replicate experiments : Standardize protocols (e.g., fixed DMSO concentration ≤0.1%) to minimize solvent effects .

Q. How can computational methods enhance the design of derivatives with improved pharmacokinetic properties?

  • In silico workflow :

  • ADMET prediction : Use tools like SwissADME to estimate logP (target ≤5), blood-brain barrier permeability, and CYP450 inhibition .
  • Quantum chemical calculations : Calculate electrostatic potential maps to predict sites for derivatization (e.g., adding polar groups to the isopropylphenoxy moiety) .
  • Free-energy perturbation (FEP) : Model binding affinities of analogs to prioritize synthesis .

Q. What experimental approaches can elucidate the compound’s mechanism of action in complex biological systems?

  • Multi-omics integration :

  • Transcriptomics : Perform RNA-seq on treated cell lines to identify differentially expressed pathways (e.g., oxidative stress or apoptosis) .
  • Proteomics : Use SILAC labeling to quantify protein expression changes, focusing on targets like kinases or GPCRs .
  • Metabolomics : Analyze LC-MS data to map metabolic shifts (e.g., TCA cycle intermediates) .

Critical Considerations for Researchers

  • Synthetic challenges : The isopropylphenoxy group may sterically hinder benzoxazole ring formation. Mitigate this by using bulky-base catalysts (e.g., DBU) to promote cyclization .
  • Data reproducibility : Ensure strict control over reaction anhydrous conditions to prevent hydrolysis of the acetamide group .
  • Ethical compliance : Adhere to safety protocols (e.g., fume hood use for handling POCl₃) as per institutional guidelines .

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